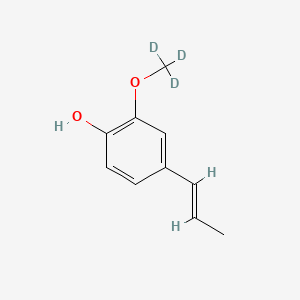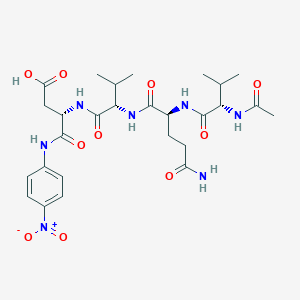
Ac-VQVD-PNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide, commonly referred to as Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide, is a chromogenic substrate of caspase 3. Caspase 3 is a crucial enzyme involved in the process of apoptosis, or programmed cell death. This compound is widely used in scientific research to study the activity of caspase 3 and its role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by caspase 3. The cleavage of the peptide bond between the aspartic acid and p-nitroanilide moieties results in the release of p-nitroaniline, which can be detected spectrophotometrically due to its chromogenic properties .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C). The presence of caspase 3 is essential for the reaction to occur. Other reagents such as dithiothreitol (DTT) may be used to maintain the reducing environment required for caspase activity .
Major Products Formed: The major product formed from the hydrolysis of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm. This property allows for the quantification of caspase 3 activity in various assays .
Applications De Recherche Scientifique
Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide is extensively used in scientific research to study apoptosis and the role of caspase 3 in various biological processes. It is commonly used in cell-based assays to measure caspase 3 activity and to screen for potential inhibitors of caspase 3. The compound is also used in drug discovery and development to identify compounds that modulate apoptosis, which is relevant for the treatment of diseases such as cancer and neurodegenerative disorders .
Mécanisme D'action
The mechanism of action of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide involves its recognition and cleavage by caspase 3. Caspase 3 specifically cleaves the peptide bond between the aspartic acid and p-nitroanilide moieties, resulting in the release of p-nitroaniline. This cleavage event is a key step in the execution phase of apoptosis, leading to the dismantling of cellular components and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-p-nitroanilide
- Acetyl-Tyrosyl-Valyl-Aspartyl-p-nitroanilide
- Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide
Uniqueness: Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide is unique in its specific recognition and cleavage by caspase 3. While other similar compounds may also serve as substrates for caspases, the sequence of amino acids in Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide provides optimal recognition and cleavage efficiency by caspase 3. This makes it a valuable tool for studying caspase 3 activity and apoptosis .
Propriétés
Formule moléculaire |
C27H39N7O10 |
|---|---|
Poids moléculaire |
621.6 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C27H39N7O10/c1-13(2)22(29-15(5)35)26(41)31-18(10-11-20(28)36)24(39)33-23(14(3)4)27(42)32-19(12-21(37)38)25(40)30-16-6-8-17(9-7-16)34(43)44/h6-9,13-14,18-19,22-23H,10-12H2,1-5H3,(H2,28,36)(H,29,35)(H,30,40)(H,31,41)(H,32,42)(H,33,39)(H,37,38)/t18-,19-,22-,23-/m0/s1 |
Clé InChI |
NMLZDQJCXWQHMU-ZZTDLJEGSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


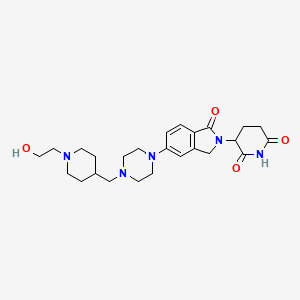
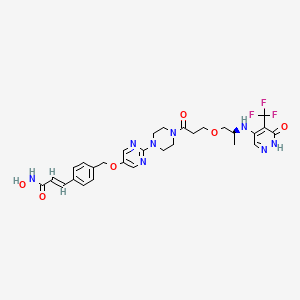
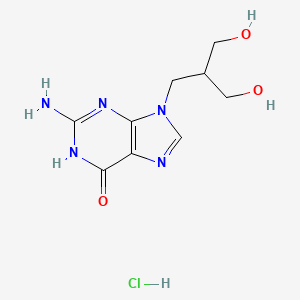
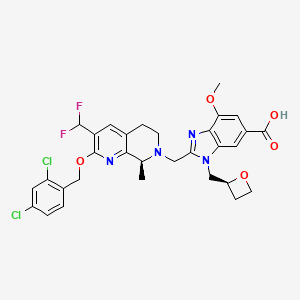
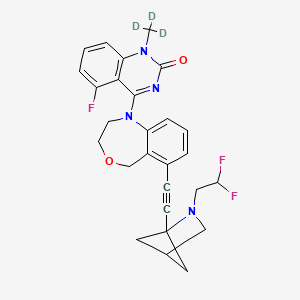
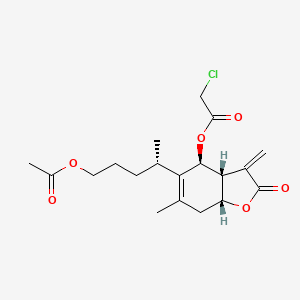
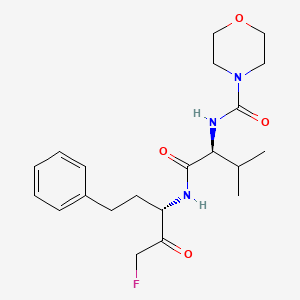


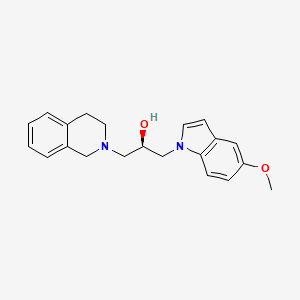


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
